tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate
Description
tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate: is a chemical compound with the molecular formula C10H12BrN2O2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Properties
Molecular Formula |
C10H11BrN2O2 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
tert-butyl 2-bromo-5-cyanopyrrole-1-carboxylate |
InChI |
InChI=1S/C10H11BrN2O2/c1-10(2,3)15-9(14)13-7(6-12)4-5-8(13)11/h4-5H,1-3H3 |
InChI Key |
BPTRZKGRRRPKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC=C1Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate typically involves the bromination of tert-butyl 2-cyano-1H-pyrrole-1-carboxylate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products:
Scientific Research Applications
Chemistry: tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and natural product analogs .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create derivatives with biological activity, such as antimicrobial or anticancer properties .
Industry: The compound finds applications in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate is primarily related to its ability to undergo substitution reactions. The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications .
Comparison with Similar Compounds
- tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate
Comparison: tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate is unique due to the presence of the bromine atom, which makes it a versatile intermediate for further chemical transformations. Compared to its analogs, it offers more opportunities for substitution reactions, making it valuable in synthetic organic chemistry .
Biological Activity
tert-Butyl 2-bromo-5-cyano-1H-pyrrole-1-carboxylate is a compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and antitumor activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a pyrrole ring substituted with a bromine atom, a cyano group, and a tert-butyl ester at the carboxylate position. Such substitutions can significantly influence its biological activity.
Antibacterial Activity
Pyrrole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, studies have shown that pyrrole-based compounds can inhibit bacterial growth, with minimum inhibitory concentration (MIC) values often in the low micromolar range.
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| tert-butyl 2-bromo-5-cyano | Staphylococcus aureus | TBD |
| tert-butyl 4-bromo-2-oxo | Escherichia coli | TBD |
| 1-methoxypyrrole-2-carboxamide | Xanthomonas campestris | 100 |
Note: TBD indicates that specific MIC values for tert-butyl 2-bromo-5-cyano are still to be determined in ongoing studies.
Antitumor Activity
Pyrrole derivatives are also being investigated for their antitumor potential. The structural features of these compounds enable them to interact with DNA, potentially leading to inhibition of cancer cell proliferation. In vitro studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cell lines.
Case Study: Antitumor Effects
A study conducted by Castro-Falcon et al. (2023) examined the effects of pyrrole derivatives on various tumor cell lines. The findings indicated that specific substitutions at the 2 or 5 positions of the pyrrole ring increased nucleophilicity and enhanced cytotoxicity against cancer cells.
The mechanisms underlying the biological activities of pyrrole derivatives often involve disruption of cellular processes such as DNA replication and protein synthesis. For example, some compounds act as inhibitors of DNA gyrase, which is crucial for bacterial DNA replication.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrrole derivatives. Research has shown that:
- Substituents at the 2 or 5 positions significantly enhance nucleophilicity.
- Bromine and cyano groups contribute to increased antibacterial activity.
Table 2: Influence of Substituents on Biological Activity
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increases antibacterial potency |
| Cyano | Enhances interaction with targets |
| Tert-butyl ester | Improves solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
